molecular formula C10H15NO B12963616 2-(Dimethylamino)-5-ethylphenol

2-(Dimethylamino)-5-ethylphenol

Cat. No.: B12963616
M. Wt: 165.23 g/mol
InChI Key: OCHHGAANQAUVOR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-ethylphenol is a phenolic derivative featuring a dimethylamino group at the ortho position (C2) and an ethyl substituent at the para position (C5) relative to the hydroxyl group.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(dimethylamino)-5-ethylphenol

InChI

InChI=1S/C10H15NO/c1-4-8-5-6-9(11(2)3)10(12)7-8/h5-7,12H,4H2,1-3H3

InChI Key

OCHHGAANQAUVOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)-5-ethylphenol can be synthesized through several methods. One common approach involves the alkylation of 2-amino-5-ethylphenol with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethylamino)-5-ethylphenol may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenols or amines.

Scientific Research Applications

2-(Dimethylamino)-5-ethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-ethylphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The phenolic group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogous Compounds

The following table highlights key structural differences and similarities between 2-(dimethylamino)-5-ethylphenol and related compounds:

Compound Name Substituents (Position) Key Functional Groups Notable Structural Features
2-(Dimethylamino)-5-ethylphenol 2-(Dimethylamino), 5-Ethyl Phenol, tertiary amine Ortho-dimethylamino group enhances steric hindrance; para-ethyl increases hydrophobicity.
Ethyl 4-(dimethylamino) benzoate 4-(Dimethylamino), Ethyl ester Ester, tertiary amine Para-dimethylamino group stabilizes resonance; ester moiety improves reactivity in polymerization .
5-[(2-Hydroxyethyl)amino]-2-methylphenol 2-Methyl, 5-(Hydroxyethylamino) Phenol, secondary amine, hydroxyl Hydroxyethylamino group enhances hydrogen bonding; methyl substituent reduces steric bulk .
2-(Dimethylamino)ethyl methacrylate Dimethylaminoethyl, Methacrylate Methacrylate, tertiary amine Methacrylate enables crosslinking; dimethylamino group acts as a co-initiator in photopolymerization .
2-(5-Bromo-2-pyridinylazo)-5-(diethylamino)phenol 5-(Diethylamino), 2-(Bromopyridinylazo) Phenol, azo, tertiary amine Diethylamino group increases steric bulk; azo moiety enables chromophoric properties .

Comparative Analysis of Reactivity and Application Performance

Reactivity in Polymerization

  • Ethyl 4-(dimethylamino) benzoate demonstrates superior reactivity as a co-initiator in resin cements, achieving a 72% degree of conversion compared to 58% for 2-(dimethylamino)ethyl methacrylate under identical conditions. The para-substituted dimethylamino group enhances electron donation, stabilizing radical intermediates during polymerization .
  • 2-(Dimethylamino)ethyl methacrylate benefits from the addition of diphenyliodonium hexafluorophosphate (DPI), which increases its conversion rate by 15%, suggesting synergistic effects between the amine and photoinitiator .
  • However, the ethyl group could improve solubility in hydrophobic matrices.

Application-Specific Performance

  • Ethyl 4-(dimethylamino) benzoate-based resins exhibit higher flexural strength (92 MPa) and lower water sorption than those containing 2-(dimethylamino)ethyl methacrylate, making them preferable for dental applications .
  • 5-[(2-Hydroxyethyl)amino]-2-methylphenol’s hydroxyl group may render it suitable for hydrophilic formulations, though its secondary amine could limit catalytic efficiency compared to tertiary amines .

Physical and Chemical Property Differences

Property 2-(Dimethylamino)-5-ethylphenol Ethyl 4-(dimethylamino) benzoate 5-[(2-Hydroxyethyl)amino]-2-methylphenol
Solubility in Water Low (predicted) Moderate (due to ester group) High (hydroxyethylamino enhances polarity)
Basicity (pKa) ~9.5 (estimated) ~8.7 (measured) ~10.2 (estimated)
Thermal Stability Moderate High (stable up to 200°C) Moderate (decomposes at 150°C)

Biological Activity

2-(Dimethylamino)-5-ethylphenol, also known as a phenolic compound, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological effects.

Chemical Structure and Properties

The compound is characterized by a dimethylamino group attached to a 5-ethylphenol structure. Its molecular formula is C11H15NC_{11}H_{15}N, and it exhibits properties typical of phenolic compounds, including potential antioxidant activity and interaction with various biological targets.

2-(Dimethylamino)-5-ethylphenol primarily interacts with neurotransmitter systems, notably through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AChE InhibitionIncreases acetylcholine levels
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of 2-(Dimethylamino)-5-ethylphenol in rodent models, researchers observed significant improvements in cognitive function following administration. The study highlighted the compound's ability to enhance synaptic plasticity through AChE inhibition, suggesting potential applications in Alzheimer's treatment.

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of various phenolic compounds, including 2-(Dimethylamino)-5-ethylphenol. Results indicated that this compound effectively reduced oxidative stress markers in vitro, supporting its role as a potential therapeutic agent against oxidative damage .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of phenolic compounds. It was found that modifications to the ethyl group significantly influenced the biological activity of related compounds. For instance, substituents at different positions on the phenolic ring can enhance or diminish AChE inhibitory potency .

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